molecular formula C14H9NO4S B5245198 2-(Benzenesulfonyl)isoindole-1,3-dione CAS No. 19871-20-6

2-(Benzenesulfonyl)isoindole-1,3-dione

Cat. No.: B5245198
CAS No.: 19871-20-6
M. Wt: 287.29 g/mol
InChI Key: WGXSKCHHCQOWDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzenesulfonyl)isoindole-1,3-dione is a compound that belongs to the class of isoindole-1,3-dione derivatives. . The structure of this compound includes a benzenesulfonyl group attached to an isoindole-1,3-dione core, which imparts unique chemical properties to the molecule.

Chemical Reactions Analysis

2-(Benzenesulfonyl)isoindole-1,3-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:

    Oxidation: The compound can be oxidized using reagents such as oxygen or other oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like hydrogen or metal hydrides.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles, leading to the formation of various substituted derivatives.

Comparison with Similar Compounds

2-(Benzenesulfonyl)isoindole-1,3-dione can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-(benzenesulfonyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO4S/c16-13-11-8-4-5-9-12(11)14(17)15(13)20(18,19)10-6-2-1-3-7-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGXSKCHHCQOWDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20281899
Record name 2-(benzenesulfonyl)isoindole-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20281899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49816068
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

19871-20-6
Record name NSC23397
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23397
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(benzenesulfonyl)isoindole-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20281899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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